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4-(Prop-2-yn-1-yl)piperidine-4-carboxylic acid
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Overview
Description
4-(Prop-2-yn-1-yl)piperidine-4-carboxylic acid is a chemical compound with the molecular formula C9H13NO2 It is a derivative of piperidine, a six-membered ring containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Prop-2-yn-1-yl)piperidine-4-carboxylic acid typically involves the reaction of piperidine derivatives with propargyl bromide under basic conditions. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution of the bromide by the piperidine nitrogen. The resulting product is then subjected to carboxylation to introduce the carboxylic acid group.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-(Prop-2-yn-1-yl)piperidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an alkane.
Substitution: The piperidine ring can undergo substitution reactions with electrophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or alkanes. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
Inhibition of Monoamine Oxidases
Monoamine oxidases are critical enzymes involved in the metabolism of neurotransmitters such as dopamine, serotonin, and norepinephrine. The selective inhibition of these enzymes has therapeutic implications for several neurological disorders, including depression and Parkinson's disease.
Case Studies
Recent studies have highlighted the effectiveness of 4-(Prop-2-yn-1-yl)piperidine derivatives in preclinical models:
- Study on Selective Inhibition : A study demonstrated that the compound exhibited a significant selectivity ratio between MAO-A and MAO-B, with certain derivatives showing IC50 values in the low nanomolar range . This specificity is crucial for minimizing side effects associated with non-selective MAO inhibition.
- Therapeutic Potential : In vivo studies have indicated that these compounds can enhance dopaminergic activity in animal models of Parkinson's disease, suggesting their potential as add-on therapies to existing treatments like levodopa .
Structure–Activity Relationship Studies
Understanding the structure–activity relationships (SAR) of 4-(Prop-2-yn-1-yl)piperidine derivatives is essential for optimizing their pharmacological properties.
SAR Insights
Research has revealed that variations in substituents on the piperidine ring significantly affect the inhibitory potency against MAOs. For example:
Compound | Substituent | IC50 (nM) | Selectivity |
---|---|---|---|
1 | -H | 342 | MAO-B |
6 | -F | 68.4 | MAO-A |
19 | -Br | 1470 | MAO-B |
These findings suggest that increasing hydrophobicity or size of substituents enhances selectivity and potency .
Additional Pharmacological Applications
Beyond MAO inhibition, 4-(Prop-2-yn-1-yl)piperidine derivatives have shown promise in other areas:
Cholinesterase Inhibition
Certain derivatives have been identified as dual inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are important targets in Alzheimer's disease treatment. The ability to inhibit both enzymes may enhance cognitive function by increasing acetylcholine levels in the brain .
Radical Scavenging Activity
Some studies have reported that compounds derived from 4-(Prop-2-yn-1-yl)piperidine exhibit significant radical scavenging properties, indicating potential applications in oxidative stress-related conditions . This antioxidant capability could complement their neuroprotective effects.
Mechanism of Action
The mechanism of action of 4-(Prop-2-yn-1-yl)piperidine-4-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or modulator of these targets, affecting their activity and downstream signaling pathways. The specific pathways involved depend on the biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
4-(Prop-2-yn-1-yl)piperidine-4-carboxylic acid hydrochloride: A salt form of the compound with similar properties.
1-(tert-butoxycarbonyl)-4-(prop-2-yn-1-yl)piperidine-4-carboxylic acid: A derivative with a protective group on the nitrogen atom.
Uniqueness
This compound is unique due to its specific structure, which allows it to interact with a variety of molecular targets. Its propargyl group provides additional reactivity, enabling the formation of new derivatives and facilitating its use in diverse applications.
Biological Activity
4-(Prop-2-yn-1-yl)piperidine-4-carboxylic acid, a piperidine derivative, has garnered attention in pharmacological research due to its potential biological activities. This compound is characterized by a piperidine ring substituted with a prop-2-yn-1-yl group and a carboxylic acid functional group, with the molecular formula C11H15NO2 and a molecular weight of approximately 195.25 g/mol. Its structural features suggest interactions with various biological systems, particularly those involving neurotransmitter pathways and enzyme modulation.
The exact mechanism of action for this compound remains to be fully elucidated. However, it is believed to interact with specific enzymes and receptors, influencing various biological pathways. Notably, studies indicate its potential role as an enzyme inhibitor or modulator, which may be crucial for therapeutic applications in areas such as cancer treatment and neuropharmacology.
Enzyme Inhibition
Research highlights that this compound exhibits significant enzyme inhibition properties. It has been shown to inhibit enzymes involved in neurotransmitter metabolism, potentially affecting acetylcholine and other amine systems. This inhibition could lead to altered signaling pathways critical for various physiological functions.
Anticancer Potential
The compound's structural similarity to other biologically active molecules suggests promising applications in anticancer therapies. Derivatives of piperidine carboxylic acids have demonstrated bioactivity against various cancer cell lines, indicating that this compound may also possess similar properties. Preliminary studies have shown its effectiveness in modulating pathways relevant to cancer cell proliferation and survival .
Neuropharmacological Effects
Initial findings suggest that this compound may act on neurotransmitter systems, potentially serving as a modulator in pathways related to mood and cognition. Its interactions with receptors involved in neurotransmission could provide insights into its potential use in treating neurological disorders.
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship (SAR) is essential for optimizing the biological activity of this compound. The unique propargyl substitution on the piperidine ring enhances its reactivity and ability to form diverse derivatives. These modifications can significantly impact the compound's efficacy and specificity towards biological targets .
Structural Feature | Impact on Activity |
---|---|
Propargyl substitution | Increases reactivity |
Piperidine ring | Essential for binding |
Carboxylic acid group | Influences solubility |
Case Studies
Several studies have explored the biological activity of compounds similar to this compound:
- Anticancer Activity : A study demonstrated that derivatives of piperidine carboxylic acids showed promising results against various cancer cell lines, suggesting that modifications to the piperidine structure could enhance anticancer properties.
- Enzyme Interaction Studies : Research involving receptor binding assays indicated that compounds with similar structures effectively inhibited specific enzymes involved in neurotransmitter metabolism, providing a basis for further investigation into their therapeutic potential .
- Neuropharmacological Applications : Investigations into the effects of piperidine derivatives on MAO enzymes revealed significant inhibitory activity, suggesting potential applications in treating mood disorders through modulation of neurotransmitter levels .
Properties
Molecular Formula |
C9H13NO2 |
---|---|
Molecular Weight |
167.20 g/mol |
IUPAC Name |
4-prop-2-ynylpiperidine-4-carboxylic acid |
InChI |
InChI=1S/C9H13NO2/c1-2-3-9(8(11)12)4-6-10-7-5-9/h1,10H,3-7H2,(H,11,12) |
InChI Key |
PGKHCYOPJSNGFZ-UHFFFAOYSA-N |
Canonical SMILES |
C#CCC1(CCNCC1)C(=O)O |
Origin of Product |
United States |
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